17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
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Overview
Description
17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione: . It is widely used in the food industry as a stabilizer, emulsifier, and thickening agent. Additionally, it has applications in pharmaceuticals, cosmetics, and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione is typically harvested from wild trees. The gum is collected by making incisions in the bark of the tree, allowing the sap to ooze out and harden. This hardened sap is then collected and processed .
Industrial Production Methods: The industrial production of this compound involves several steps:
Harvesting: The gum is harvested from the trees by making incisions in the bark.
Cleaning: The collected gum is cleaned to remove impurities such as bark and dirt.
Drying: The cleaned gum is dried to reduce moisture content.
Grinding: The dried gum is ground into a fine powder.
Purification: The powdered gum is purified to remove any remaining impurities.
Chemical Reactions Analysis
Types of Reactions: 17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione undergoes various chemical reactions, including:
Oxidation: The gum can be oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the gum.
Substitution: Substitution reactions can introduce new functional groups into the gum.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Nanoparticle Synthesis: 17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
Biology:
Antimicrobial Activity: The gum has been shown to have antimicrobial properties, making it useful in various biological applications.
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways: 17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione exerts its effects through various mechanisms:
Antimicrobial Action: The gum disrupts the cell membranes of bacteria, leading to cell death.
Stabilizing Action: It forms a protective layer around particles, preventing them from aggregating.
Emulsifying Action: The gum reduces the surface tension between oil and water, allowing them to mix and form stable emulsions.
Comparison with Similar Compounds
Acacia seyal, ext.: Another source of gum arabic with similar properties but slightly different chemical composition.
Tragacanth Gum: A natural gum with similar emulsifying and stabilizing properties but derived from a different plant species.
Guar Gum: A natural thickening agent with similar applications in the food and pharmaceutical industries.
Uniqueness: 17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione is unique due to its high solubility in water, excellent emulsifying properties, and ability to form stable films. These properties make it highly versatile and valuable in various applications .
Properties
CAS No. |
97659-43-3 |
---|---|
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3 |
InChI Key |
NKQOQQOOZLPVEV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Canonical SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
melting_point |
280-283°C |
97653-92-4 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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